molecular formula C10H15Cl2N3O B1466433 4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride CAS No. 1220036-85-0

4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride

Cat. No.: B1466433
CAS No.: 1220036-85-0
M. Wt: 264.15 g/mol
InChI Key: JUHYKXGAIXLHHL-UHFFFAOYSA-N
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Description

4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H15Cl2N3O. It is a pyrimidine derivative that has been studied for its various applications in scientific research and industry. The compound is known for its unique structure, which includes a piperidine ring attached to a pyrimidine core via a methoxy linker.

Scientific Research Applications

4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Safety and Hazards

This compound is labeled as an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Pyrimidines, including 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride, have been extensively studied for their potential applications in various fields of research and industry. They have been applied on a large scale in the medical and pharmaceutical fields . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride can bind to the active site of kinases, altering their conformation and affecting their catalytic activity .

Cellular Effects

The effects of 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride on cells are diverse and depend on the specific cell type and contextFor example, in cancer cells, 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride has been observed to inhibit cell proliferation and induce apoptosis by affecting key signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its cellular effects.

Molecular Mechanism

At the molecular level, 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For example, it may inhibit kinase activity by competing with ATP for binding to the active site, thereby preventing phosphorylation of target proteins . Additionally, 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . The specific temporal effects can vary depending on the experimental conditions and the biological system being studied.

Dosage Effects in Animal Models

The effects of 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride in animal models are dose-dependent and can vary widely based on the administered dosage. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of other compounds that may compete for the same metabolic pathways.

Transport and Distribution

The transport and distribution of 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and its distribution within tissues can be influenced by factors such as tissue perfusion and binding affinity to cellular components . The localization and accumulation of 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride in specific tissues can affect its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate enzyme activity and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride typically involves the reaction of 4-chloro-6-hydroxypyrimidine with piperidine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the methoxy linker.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are used in organic solvents like toluene or ethanol.

Major Products Formed

    Substitution Reactions: The major products are substituted pyrimidine derivatives with various functional groups replacing the chlorine atom.

    Oxidation and Reduction Reactions: The products include oxidized or reduced forms of the piperidine ring and methoxy linker.

    Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with aromatic boronic acids.

Comparison with Similar Compounds

4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride can be compared with other similar compounds, such as:

    4-Chloro-6-methoxypyrimidine: Lacks the piperidine ring, making it less versatile in terms of biological activity.

    4-Chloro-6-(4-morpholinylmethoxy)pyrimidine: Contains a morpholine ring instead of a piperidine ring, which may alter its chemical and biological properties.

    4-Chloro-6-(4-piperidinylmethoxy)pyrimidine: The non-hydrochloride form, which may have different solubility and stability characteristics.

The uniqueness of this compound lies in its specific structure, which combines the pyrimidine core with a piperidine ring via a methoxy linker, providing a versatile scaffold for various applications.

Properties

IUPAC Name

4-chloro-6-(piperidin-4-ylmethoxy)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O.ClH/c11-9-5-10(14-7-13-9)15-6-8-1-3-12-4-2-8;/h5,7-8,12H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHYKXGAIXLHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-85-0
Record name Pyrimidine, 4-chloro-6-(4-piperidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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